

Charybdotoxin: A Molecular Probe for Unraveling Ion Channel Structure and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Charybdotoxin

Cat. No.: B1139619

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid peptide neurotoxin, has been instrumental in advancing our understanding of potassium (K⁺) channel structure and function.^{[1][2][3][4]} Isolated from the venom of the deathstalker scorpion, *Leiurus quinquestriatus hebraeus*, this potent and specific blocker of a variety of K⁺ channels has served as an invaluable tool for their purification, subunit characterization, and the mapping of their intricate architectures.^{[1][3][5]} This technical guide provides a comprehensive overview of **Charybdotoxin**'s biochemical properties, its mechanism of action, and its application in elucidating the molecular details of ion channels.

Biochemical and Structural Properties

Charybdotoxin is a 4.3 kDa peptide with the molecular formula C₁₇₆H₂₇₇N₅₇O₅₅S₇.^{[1][5]} Its three-dimensional structure, determined by two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, reveals a compact, ellipsoidal fold stabilized by three disulfide bridges (Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35).^{[6][7]} The core of the toxin is composed of three antiparallel β -strands, which form a scaffold for the presentation of key functional residues.^[6] A notable feature of the ChTX structure is the clustering of positively charged amino acid residues on one face of the molecule, which plays a crucial role in its interaction with the negatively charged vestibule of potassium channels.^{[6][8]}

Mechanism of Action: A Pore-Blocking Model

Charybdotoxin exerts its inhibitory effect by physically occluding the ion conduction pathway of potassium channels.[1][2][9] It binds with high affinity to a receptor site located at the external mouth of the channel pore.[9][10] The binding is a 1:1 stoichiometry, and the toxin is effective on both open and closed channel states.[11] The positively charged face of ChTX is electrostatically guided into the negatively charged outer vestibule of the K⁺ channel. A critical residue for the blocking activity is Lysine 27 (Lys27), which extends into the selectivity filter of the channel, effectively plugging the pore and preventing the passage of K⁺ ions.[9][11] This "plug-in-socket" model has been a cornerstone in understanding how peptide toxins can achieve high-affinity and specific inhibition of ion channels.

Quantitative Analysis of Charybdotoxin-Channel Interactions

The potency of **Charybdotoxin** varies among different types of potassium channels. The following table summarizes the dissociation constants (K_d) and half-maximal inhibitory concentrations (IC₅₀) for ChTX against a range of K⁺ channels, providing a quantitative basis for its use as a selective pharmacological tool.

Ion Channel Subtype	Cell Type/Expression System	Parameter	Value (nM)	Reference(s)
Calcium-Activated K ⁺ Channels (KCa)				
KCa (general)	Rat brain synaptosomes	IC50	~15	[2]
High-conductance KCa (BK)	GH3 anterior pituitary cells, bovine aortic smooth muscle cells	Kd	2.1	[5] [12]
High-conductance KCa (BK)	Mammalian skeletal muscle	Kd	3.5	[13]
KCa3.1	-	IC50	5	[14]
Voltage-Gated K ⁺ Channels (Kv)				
Shaker H4	Xenopus oocytes	Kd	3.6	[15]
Type 'n' Kv channel	Jurkat cells (human T leukemia)	Kd	0.5 - 1.5	[9] [16]
Kv1.2	Xenopus oocytes	IC50	5.6	[1]
Kv1.2	-	IC50	14	[14]
Kv1.3	-	IC50	2.6	[14]
Kv1.6	-	IC50	2	[14]
Ca-independent voltage-gated K ⁺	Rat brain synaptosomes	IC50	~40	[2]

channel

Dendrotoxin-
sensitive Kv
channels

-

IC50

~30

[\[17\]](#)

Other

ChTX binding
sites

Rat brain
synaptosomes

Kd

0.025 - 0.030

[\[18\]](#)

ChTX binding
sites
(noniodinated)

Rat brain
synaptosomes

Ki

0.008

[\[18\]](#)

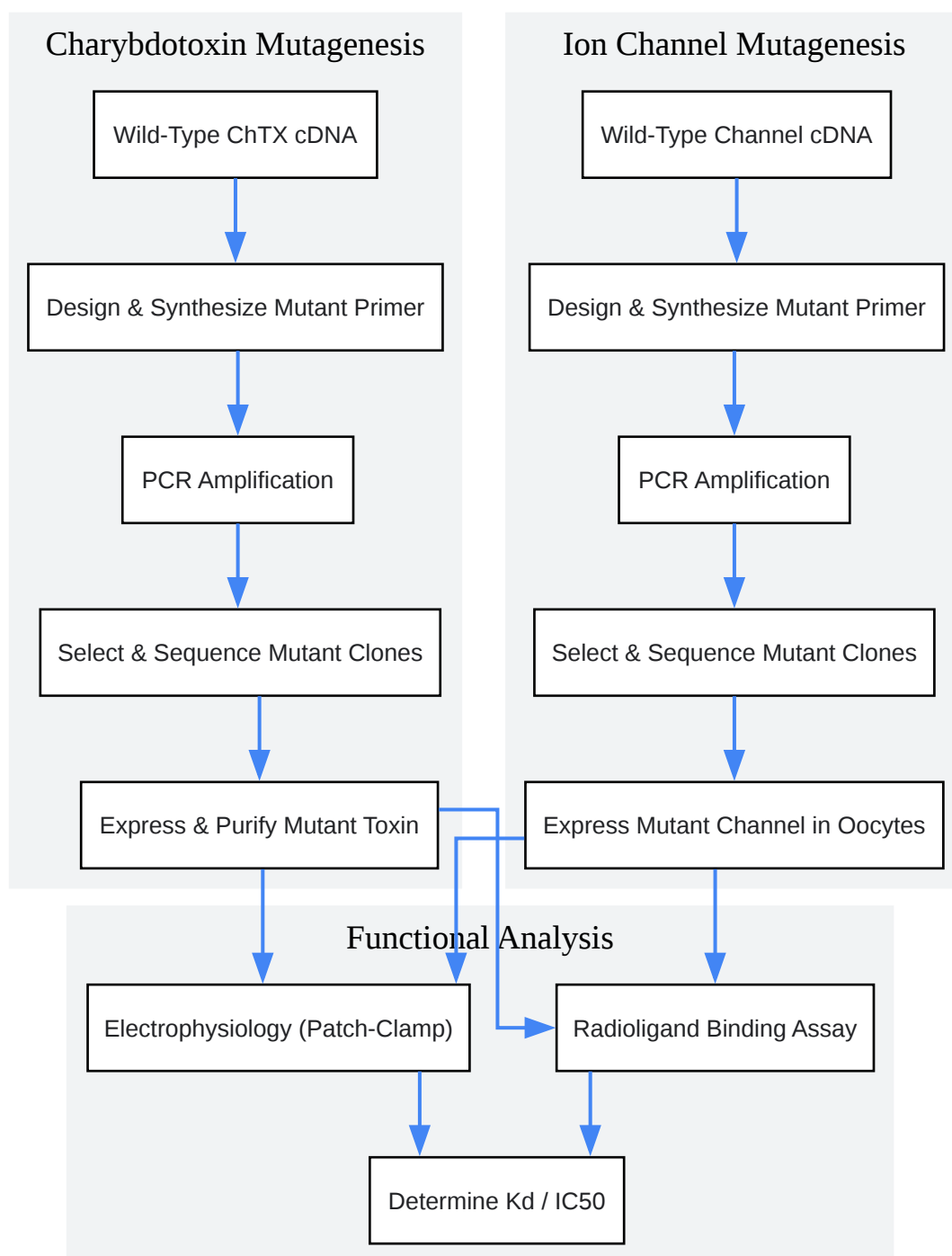
Experimental Protocols: Key Methodologies

The study of **Charybdotoxin**'s interaction with ion channels has relied on a combination of powerful experimental techniques. Below are outlines of the core methodologies.

Site-Directed Mutagenesis

Site-directed mutagenesis has been pivotal in identifying the specific amino acid residues on both ChTX and the ion channel that are critical for their interaction.[\[10\]](#)[\[19\]](#) This technique allows for the systematic replacement of individual amino acids to assess their impact on binding affinity and channel blockade.

Workflow for Site-Directed Mutagenesis:



[Click to download full resolution via product page](#)

Workflow for Site-Directed Mutagenesis Studies.

Electrophysiology: The Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ion channel activity in real-time.[9] By recording the ionic currents flowing through individual channels or whole cells, researchers can precisely quantify the blocking effects of **Charybdotoxin**.

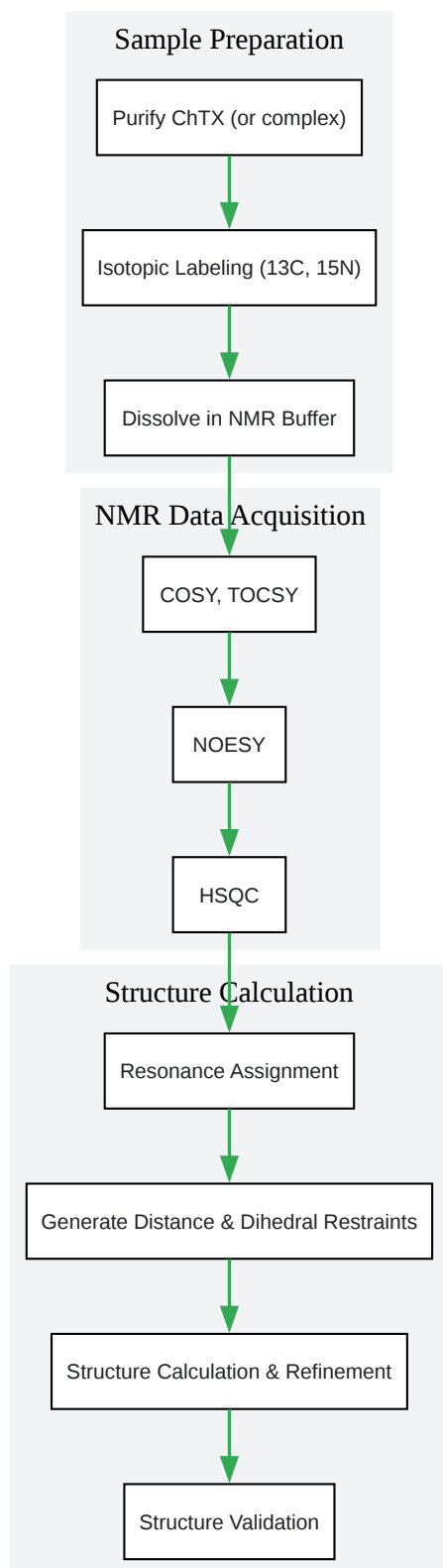
Key Steps in a Patch-Clamp Experiment to Study ChTX Blockade:

- **Cell Preparation:** Culture cells expressing the ion channel of interest or use a heterologous expression system like *Xenopus* oocytes.
- **Pipette Fabrication:** Pull glass micropipettes to a fine tip (1-2 μm) and fill with an appropriate intracellular solution.
- **Seal Formation:** Gently bring the micropipette into contact with the cell membrane and apply suction to form a high-resistance "giga-seal".
- **Recording Configuration:** Establish a whole-cell or single-channel recording configuration.
- **Data Acquisition:** Apply voltage protocols to elicit channel opening and record the resulting ionic currents in the absence of the toxin (control).
- **Toxin Application:** Perfuse the cell with a solution containing a known concentration of **Charybdotoxin**.
- **Data Analysis:** Measure the reduction in current amplitude to determine the extent of channel block and calculate kinetic parameters such as on-rate and off-rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D-NMR spectroscopy has been the primary method for determining the three-dimensional structure of **Charybdotoxin** in solution.[3][6] This technique provides detailed information about the spatial arrangement of atoms within the molecule, which is essential for understanding its structure-function relationship. More advanced NMR techniques have also been used to study the structure of the ChTX-channel complex.[3]

General Workflow for NMR Structural Determination:



[Click to download full resolution via product page](#)

General Workflow for NMR Structural Determination.

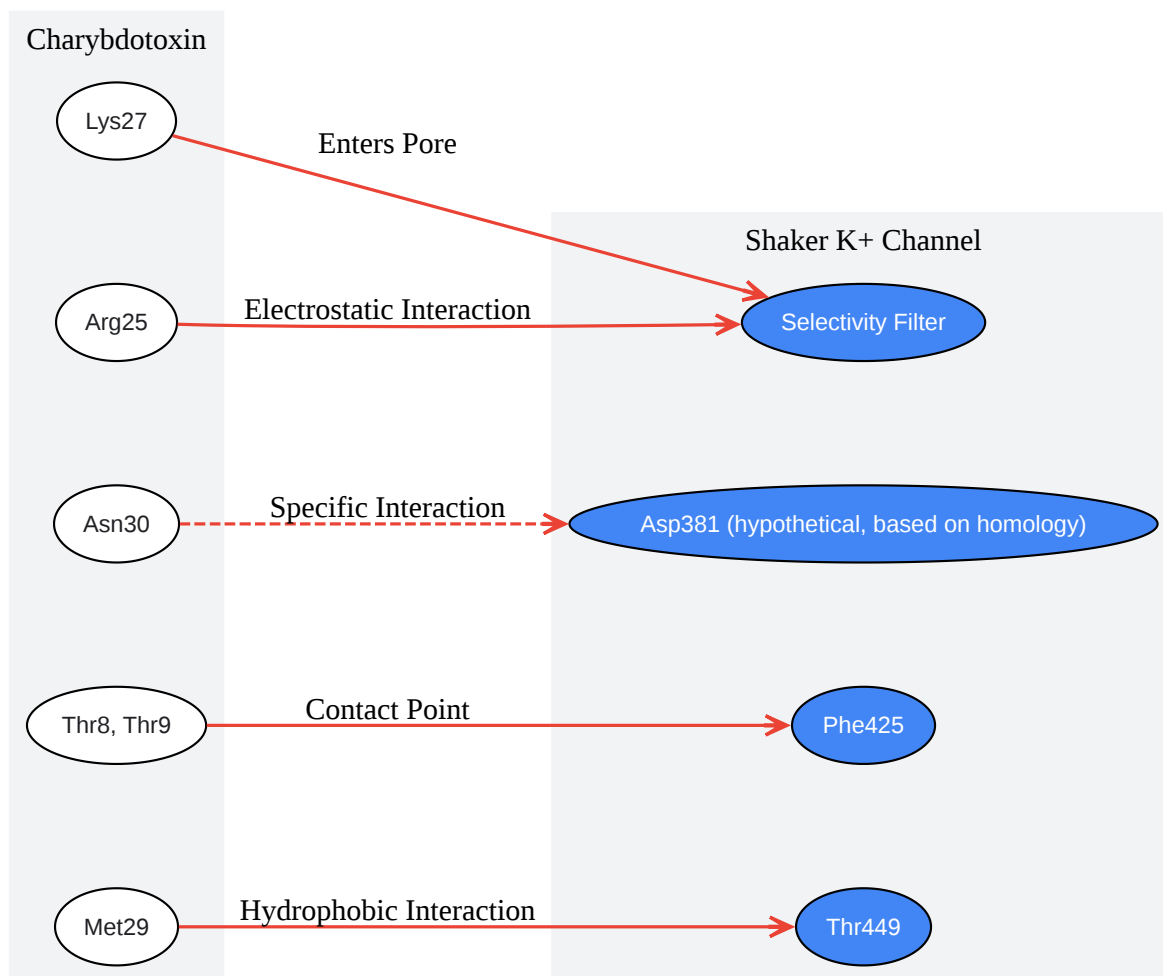
Charybdotoxin as a Tool for Structural and Functional Mapping

The use of **Charybdotoxin**, in conjunction with the experimental techniques described above, has provided a detailed picture of the outer vestibule of potassium channels.

Key Interacting Residues

Mutagenesis studies have identified a cluster of residues on the surface of ChTX that are crucial for its interaction with the Shaker K⁺ channel.[\[10\]](#) Similarly, residues in the pore-forming region of the channel have been shown to be critical for toxin binding.[\[19\]](#)

Interaction Map of **Charybdotoxin** and the Shaker K⁺ Channel:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of charybdotoxin on K⁺ channel (KV1.2) deactivation and inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charybdotoxin blocks both Ca-activated K channels and Ca-independent voltage-gated K channels in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance structural studies of a potassium channel-charybdotoxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrostatic interaction between charybdotoxin and a tetrameric mutant of Shaker K(+) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Solution synthesis of charybdotoxin (ChTX), a K⁺ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Charybdotoxin blocks voltage-gated K⁺ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping function to structure in a channel-blocking peptide: electrostatic mutants of charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K⁺ channel | eLife [elifesciences.org]
- 12. Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of charybdotoxin, a specific inhibitor of the high-conductance Ca²⁺-activated K⁺ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. smartox-biotech.com [smartox-biotech.com]
- 15. Charybdotoxin block of Shaker K⁺ channels suggests that different types of K⁺ channels share common structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Charybdotoxin blocks voltage-gated K⁺ channels in human and murine T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Charybdotoxin blocks dendrotoxin-sensitive voltage-activated K⁺ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of high affinity binding sites for charybdotoxin in synaptic plasma membranes from rat brain. Evidence for a direct association with an inactivating, voltage-dependent, potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mapping the receptor site for charybdotoxin, a pore-blocking potassium channel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Charybdotoxin: A Molecular Probe for Unraveling Ion Channel Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139619#charybdotoxin-s-role-in-understanding-ion-channel-structure-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com